REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=O.[NH2:11][C:12]1[N:17]=[C:16]([NH2:18])[CH:15]=[CH:14][N:13]=1>CC(C)=O>[C:5]1([C:3]2[N:11]=[C:12]3[N:17]=[C:16]([NH2:18])[CH:15]=[CH:14][N:13]3[CH:2]=2)[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
2.71 g
|
Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(=N1)N
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Name
|
|
Quantity
|
40 mL
|
Type
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solvent
|
Smiles
|
CC(=O)C
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Type
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CUSTOM
|
Details
|
stirred for 15 min in a mixture of 10 ml water and 15 ml NH4OH (25%)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The cooled suspension was filtered
|
Type
|
WASH
|
Details
|
the precipitate was washed (acetone)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
washed (water)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude product (1.9 g, quant.) was used in the next step without further purification
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C=1N=C2N(C=CC(=N2)N)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |